molecular formula C14H15N3O3S2 B2490872 Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-83-8

Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2490872
CAS No.: 392317-83-8
M. Wt: 337.41
InChI Key: LUXAIJFPPYXXED-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a 1,3,4-thiadiazole derivative featuring a phenylacetamido group at the 5-position of the thiadiazole ring and an ethyl thioacetate moiety at the 2-position. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antitumor, antimicrobial, and antifungal properties. Its synthesis typically involves nucleophilic substitution reactions between thiol-containing thiadiazole precursors and ethyl chloroacetate under basic conditions .

Properties

IUPAC Name

ethyl 2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-2-20-12(19)9-21-14-17-16-13(22-14)15-11(18)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXAIJFPPYXXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with ethyl bromoacetate under basic conditions to form the thiadiazole ring. This intermediate is then reacted with phenylacetyl chloride to introduce the phenylacetamido group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The phenylacetamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physical Properties

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituents, Yields, and Melting Points
Compound ID R1 (5-position) R2 (2-position) Yield (%) Melting Point (°C)
Target Compound 2-Phenylacetamido Ethyl thioacetate N/A N/A
5e 4-Chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy) 74 132–134
5h Benzylthio 2-(2-isopropyl-5-methylphenoxy) 88 133–135
44 4-Methoxybenzamido Ethyl thioacetate N/A N/A
4l 3-Chlorobenzamido Tetrahydro-2H-pyran triacetate 78.5 178–180
Compound 1 Methylthio Ethyl thioacetate N/A N/A

Key Observations :

  • Substituent Effects on Yield : Benzylthio derivatives (e.g., 5h) exhibit higher yields (88%) compared to chlorobenzylthio analogs (5e: 74%), likely due to steric and electronic factors influencing reaction efficiency .
  • Melting Points: Compounds with bulky substituents (e.g., 4l, with a triacetate group) show higher melting points (178–180°C), whereas phenoxy-substituted analogs (5e, 5h) melt at lower temperatures (132–135°C) .
Antitumor Activity
  • Phenylacetamido vs.
Antifungal Activity
  • Oxadiazole-Thiadiazole Hybrids: Compounds with cyclohexylamino substituents () demonstrated significant antifungal activity by inhibiting ergosterol biosynthesis. In contrast, the target compound’s phenylacetamido group may offer a different mechanism of action, possibly through interference with fungal cell wall synthesis .

Biological Activity

Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, including its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse pharmacological properties. The general structure can be represented as follows:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_2\text{S}

This structure includes a thiadiazole ring that is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines:

Cell Line IC50 (μg/mL) Effect
HCT116 (Colon Cancer)3.29High inhibition
H460 (Lung Cancer)10.0Moderate inhibition
MCF-7 (Breast Cancer)0.28Very high inhibition

The compound showed particularly potent activity against the MCF-7 cell line with an IC50 value of 0.28 μg/mL, indicating strong antiproliferative effects against breast cancer cells .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies utilizing fluorescence-activated cell sorting (FACS) analysis indicated that the compound leads to mitochondrial membrane potential disruption and DNA fragmentation, hallmark features of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by the substituents on the thiadiazole ring. Research indicates that modifications at the C-5 position can enhance cytotoxicity. For example:

  • Substituents : Aromatic groups at the C-5 position have been correlated with increased inhibitory activity against various cancer cell lines.

A detailed SAR study revealed that compounds with electron-donating groups at this position tended to have higher cytotoxic effects compared to those with electron-withdrawing groups .

Case Studies and Research Findings

  • In vitro Studies : A comprehensive study evaluated several thiadiazole derivatives for their cytotoxic effects across multiple cancer cell lines. This compound was among the most potent compounds tested .
  • Docking Studies : Molecular docking studies have suggested that the compound interacts effectively with tubulin, disrupting microtubule formation and thereby inhibiting cancer cell proliferation .
  • Comparative Analysis : When compared to other known anticancer agents, this compound exhibited superior activity against specific cancer types, particularly breast and colon cancers.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate?

The synthesis typically involves sequential reactions:

  • Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with carboxylic acids under acidic conditions to form the 1,3,4-thiadiazole core .
  • Acylation : Introducing the 2-phenylacetamido group via coupling reactions using reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) .
  • Esterification : Reacting the intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the thioether-linked acetate ester .

Q. Key Optimization Factors :

  • Temperature : Reflux conditions (70–90°C) for thiadiazole ring closure .
  • Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance reaction efficiency .
  • Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts during acylation .

Q. How is the compound characterized to confirm its structural integrity and purity?

Methodological Approach :

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 7.2–7.6 ppm (aromatic protons) confirm substituents .
    • IR : Stretching bands at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 349.07 for C₁₄H₁₅N₃O₃S₂) .
  • Chromatography : HPLC with >95% purity using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What structural modifications enhance antitumor activity, and how are structure-activity relationships (SAR) analyzed?

SAR Insights :

  • Substituent Effects :
    • 4-Methoxybenzamido (Compound 5f): IC₅₀ = 19.5 µM against SKOV-3 cells due to electron-donating groups improving membrane permeability .
    • 2-Chlorophenyl : Increased α-glucosidase inhibition (IC₅₀ = 180.1 µM) via hydrophobic interactions with enzyme pockets .

Q. Methodology :

  • Derivative Synthesis : Systematic substitution at the phenylacetamido and thioacetate positions .
  • Biological Screening : MTT assays against HL-60, SKOV-3, and MOLT-4 cell lines .
  • Apoptosis Assays : Acridine orange/ethidium bromide staining to confirm caspase-dependent pathways .

Table 1 : Selected Derivatives and Bioactivity

DerivativeR-GroupIC₅₀ (SKOV-3)Mechanism
5f4-OCH₃-C₆H₄19.5 µMApoptosis induction
5j2-Cl-C₆H₄180.1 µMα-Glucosidase inhibition

Q. How do contradictory bioactivity data arise across studies, and how can they be resolved?

Case Example :

  • Discrepancy : Compound 5f shows strong cytotoxicity (IC₅₀ = 19.5 µM) , while analogous thiadiazoles exhibit <10% activity in A549 cells .
    Resolution Strategies :
  • Assay Standardization : Use identical cell lines (e.g., SKOV-3 vs. A549) and incubation times .
  • Solubility Checks : Verify DMSO concentration (<0.1%) to avoid solvent toxicity .
  • Dose-Response Curves : Multi-point IC₅₀ calculations to account for variability .

Q. What computational methods predict binding modes and target interactions?

Approach :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with α-glucosidase or apoptosis regulators (e.g., Bcl-2) .
  • Key Interactions :
    • Hydrogen bonding between the thiadiazole sulfur and Lys/Arg residues .
    • π-π stacking of phenyl groups with hydrophobic enzyme pockets .
      Validation : Correlation of docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values .

Q. How is hydrolysis stability evaluated, and what are the implications for drug delivery?

Methodology :

  • Kinetic Studies : Incubate the compound in buffer solutions (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC .
  • Findings : Ester hydrolysis occurs rapidly at acidic pH (t₁/₂ = 2.1 h at pH 1.2), suggesting enteric coating for oral delivery .

Q. Guidelines for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) to minimize variability.

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